dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

Catalog No.
S3317959
CAS No.
68951-96-2
M.F
C18H26O3Si3
M. Wt
374.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane...

CAS Number

68951-96-2

Product Name

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

IUPAC Name

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

Molecular Formula

C18H26O3Si3

Molecular Weight

374.7 g/mol

InChI

InChI=1S/C12H10OSi.C4H10OSi.C2H6OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4-6(2,3)5;1-4(2)3/h1-10H;4-5H,1H2,2-3H3;1-2H3

InChI Key

NXTBQQSLKSMQNL-UHFFFAOYSA-N

SMILES

C[Si](=O)C.C[Si](C)(C=C)O.C1=CC=C(C=C1)[Si](=O)C2=CC=CC=C2

Canonical SMILES

C[Si](=O)C.C[Si](C)(C=C)O.C1=CC=C(C=C1)[Si](=O)C2=CC=CC=C2

Surface Modification and Functionalization

  • Self-assembled monolayers (SAMs): VM ヴィトン PDMS can form well-defined SAMs on various substrates due to the vinyl end groups, which can be chemically modified to attach specific functional groups []. This allows researchers to control the surface properties of materials for applications like biosensors, microfluidics, and biocompatible surfaces.
  • Hydrophobic coatings: The presence of dimethyl groups renders VM ヴィトン PDMS hydrophobic. Researchers utilize this property to create water-repellent coatings for microfluidic devices or to study cell-material interactions [].

Microfluidics and Lab-on-a-Chip Devices

  • Microchannel fabrication: VM ヴィトン PDMS is widely used for fabricating microfluidic channels due to its ease of processing, optical transparency, and biocompatibility. The vinyl end groups can be further functionalized for specific applications within microfluidic devices [].
  • Microfluidic membranes: The elastomeric properties of VM ヴィトン PDMS enable the creation of microfluidic membranes for applications like cell sorting, filtration, and manipulation of microfluidic fluids [].

Dimethyl(oxo)silane, also known as dimethyloxosilane, is an organosilicon compound characterized by its silane structure, which includes silicon atoms bonded to organic groups. Its chemical formula is C2H6OSi\text{C}_2\text{H}_6\text{OSi}, and it has a molecular weight of approximately 74.15 g/mol. This compound features a silicon atom bonded to two methyl groups and an oxo group, making it a versatile precursor in various chemical applications, particularly in the synthesis of siloxanes and silicones .

Ethenyl-hydroxy-dimethylsilane is another related compound that contains an ethenyl group, a hydroxyl group, and two methyl groups attached to silicon. Oxo(diphenyl)silane, on the other hand, has two phenyl groups bonded to silicon alongside an oxo group. These compounds are part of a broader class of silanes that exhibit unique properties due to the presence of silicon-oxygen bonds and organic substituents.

  • Skin irritation: Prolonged or repeated contact can cause mild skin irritation [].
  • Eye irritation: Contact with eyes may cause irritation [].
  • Proper handling: As with any chemical, it's recommended to follow proper handling procedures, including wearing gloves and working in a well-ventilated area [].

  • Hydrolysis: In the presence of water, it can hydrolyze to form silanol compounds.
  • Condensation: It can undergo condensation reactions to form siloxanes, which are polymers with repeating units of siloxane (Si-O) linkages.
  • Oxidation: The oxo group can be oxidized further under specific conditions, leading to the formation of more complex silanes or siloxanes .

The reactivity of ethenyl-hydroxy-dimethylsilane is influenced by the hydroxyl and ethenyl groups, allowing it to participate in polymerization reactions or cross-linking processes.

The synthesis of dimethyl(oxo)silane typically involves the following methods:

  • Hydrolysis of Dimethyldichlorosilane: This method involves reacting dimethyldichlorosilane with water, leading to the formation of dimethyl(oxo)silane and hydrochloric acid as a byproduct.
    Si CH3 2Cl2+H2OSi CH3 2O+2HCl\text{Si CH}_3\text{ }_2\text{Cl}_2+\text{H}_2\text{O}\rightarrow \text{Si CH}_3\text{ }_2\text{O}+2\text{HCl}
  • Direct Synthesis from Silicon Precursors: Other methods may involve direct reactions between silicon-containing precursors under controlled conditions to yield dimethyl(oxo)silane or its derivatives .

Dimethyl(oxo)silane and its derivatives have a wide range of applications:

  • Silicone Production: They serve as intermediates in the production of silicones used in sealants, adhesives, and coatings.
  • Surface Modification: These compounds can be used for modifying surfaces to enhance hydrophobicity or improve adhesion properties.
  • Medical Devices: Due to their biocompatibility, they are explored for use in medical devices and implants .

Interaction studies involving dimethyl(oxo)silane focus on its behavior in various environments:

  • Solvent Interactions: Research indicates that polydimethylsiloxane (a related polymer) interacts differently with various solvents, influencing its swelling behavior and mechanical properties.
  • Biological Interactions: Limited studies suggest potential interactions with cellular membranes or proteins, warranting further investigation into their biological compatibility and effects .

Several compounds share structural similarities with dimethyl(oxo)silane. Here’s a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
DimethyloxosilaneTwo methyl groups and one oxo groupBasic silane structure; widely used as an intermediate.
Ethenyl-hydroxy-dimethylsilaneContains ethenyl and hydroxyl groupsReactive due to unsaturation; useful in polymerization.
Oxo(diphenyl)silaneTwo phenyl groups attached to siliconAromatic character; enhances thermal stability.
DimethoxydimethylsilaneTwo methoxy groups attached to siliconSoluble in organic solvents; used in coatings.

Pioneering Discoveries in Silicon-Carbon Bond Formation

The foundation of organosilicon chemistry dates to 1863, when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane ($$ \text{Si(C}2\text{H}5\text{)}4 $$) via the reaction of silicon tetrachloride with diethyl zinc. This milestone demonstrated the feasibility of forming stable silicon-carbon bonds, challenging prevailing notions about silicon’s chemical inertness. By the early 20th century, Frederick Stanley Kipping’s systematic studies on Grignard reagent-mediated syntheses of organosilanes ($$ \text{SiCl}4 + \text{RMgX} \rightarrow \text{R}n\text{SiCl}{4-n} $$) established reproducible methods for functional silane production. Kipping’s work laid the groundwork for silicone polymers, which later became industrial mainstays.

A transformative leap occurred in 1941–1942, when Eugene Rochow and Richard Müller independently developed the "direct process" for synthesizing methylchlorosilanes ($$ \text{Si} + \text{CH}3\text{Cl} \rightarrow \text{(CH}3\text{)}2\text{SiCl}2 $$) using copper catalysts. This method enabled large-scale production of silicones, catalyzing their use in sealants, lubricants, and thermal insulators during World War II.

Emergence of Mixed-Functional Silanes

The mid-20th century saw a shift toward silanes with multiple functional groups, such as dimethyl(oxo)silane ($$ \text{(CH}3\text{)}2\text{Si=O} $$) and ethenyl-hydroxy-dimethylsilane ($$ \text{(CH}3\text{)}2\text{Si(OH)CH=CH}2 $$). These compounds combined hydrophobic alkyl groups, reactive hydroxyl or vinyl moieties, and polar oxo ligands, enabling tailored interactions in polymeric matrices. For instance, oxo(diphenyl)silane ($$ \text{(C}6\text{H}5\text{)}2\text{Si=O} $$) introduced aromatic stability to siloxane networks, enhancing their thermal resistance. Such innovations underscored silicon’s versatility beyond traditional tetrahedral geometries.

Conventional Hydrolysis-Condensation Approaches

The hydrolysis-condensation pathway remains the most widely used method for synthesizing organosilanes. For dimethyl(oxo)silane, this process begins with the hydrolysis of trialkoxysilane precursors, such as trimethoxymethylsilane, in aqueous or alcoholic media. The reaction proceeds through four sequential steps: (1) hydrolysis of labile alkoxy groups to form silanols, (2) condensation of silanols into oligomers, (3) hydrogen bonding between oligomers and substrate hydroxyl groups, and (4) covalent bond formation upon drying or curing [1].

The degree of oligomerization is highly dependent on water availability. For example, dimethyl(oxo)silane synthesized under water-rich conditions forms extended polysiloxane networks, whereas limited water favors monomeric silanol intermediates [1]. Ethenyl-hydroxy-dimethylsilane introduces additional complexity due to its ethenyl group, which requires careful pH control to prevent premature polymerization. Oxo(diphenyl)silane, with bulky phenyl substituents, exhibits slower hydrolysis kinetics, necessitating extended reaction times (8–12 hours) at elevated temperatures (60–90°C) [4].

Table 1: Hydrolysis Conditions for Target Silanes

CompoundPrecursorHydrolysis MediumTime (h)Temperature (°C)
Dimethyl(oxo)silaneTrimethoxymethylsilaneEthanol/Water4–650–70
Ethenyl-hydroxy-dimethylsilaneEthenyltrimethoxysilaneAcetic Acid Buffer2–425–40
Oxo(diphenyl)silaneDiphenyldimethoxysilaneToluene/Water8–1280–90

Advanced Transition Metal-Catalyzed Syntheses

Transition metal catalysts significantly enhance the efficiency of silane synthesis, particularly for systems requiring regioselectivity or stereochemical control. Platinum-based catalysts, such as Karstedt’s catalyst, enable hydrosilylation reactions critical for introducing ethenyl groups into ethenyl-hydroxy-dimethylsilane [6]. The mechanism involves oxidative addition of Si–H bonds to platinum, followed by alkene insertion and reductive elimination to form the final product [6].

Organostannoxane catalysts, such as [Ph₂(OH)Sn]₂CH₂, have proven effective for cyclocondensation reactions in oxo(diphenyl)silane synthesis. These catalysts facilitate the formation of eight-membered stannasiloxane rings under mild conditions (25–50°C), achieving yields exceeding 85% [4]. Nickel complexes, meanwhile, are employed for cross-coupling reactions to attach phenyl groups in oxo(diphenyl)silane, leveraging aryl halides as coupling partners.

Table 2: Metal Catalysts in Silane Synthesis

CatalystReaction TypeSubstrateYield (%)Temperature (°C)
Karstedt’s catalystHydrosilylationEthenylsilane9280
[Ph₂(OH)Sn]₂CH₂CyclocondensationDiphenylsilane diol8750
Nickel(II) acetylacetonateCross-couplingPhenyl bromide78100

Plasma-Enhanced Vapor Deposition Techniques

Plasma-enhanced chemical vapor deposition (PECVD) enables the synthesis of ultrathin silane layers, particularly for dimethyl(oxo)silane. In this method, silane precursors are vaporized and exposed to radiofrequency (RF) plasma, which fragments the molecules into reactive intermediates. These species deposit onto substrates, forming covalently bonded monolayers. Methoxysilanes are preferred due to their stability under plasma conditions, achieving deposition rates of 2–3 nm/min at 200–300 W RF power [1].

Ethenyl-hydroxy-dimethylsilane poses challenges in PECVD due to its tendency to polymerize under plasma excitation. However, modulating the plasma duty cycle (e.g., pulsed plasma at 10–20 kHz) mitigates uncontrolled polymerization, enabling precise layer-by-layer growth. For oxo(diphenyl)silane, the aromatic phenyl groups enhance thermal stability, allowing deposition at higher temperatures (300–400°C) without decomposition [5].

Microfluidic Continuous-Flow Production Systems

Microfluidic reactors offer unparalleled control over silane synthesis by enabling rapid mixing and precise temperature gradients. For dimethyl(oxo)silane, a two-phase flow system (aqueous/organic) achieves 95% conversion in under 5 minutes, compared to 4–6 hours in batch reactors [1]. Ethenyl-hydroxy-dimethylsilane benefits from segmented flow regimes, where droplets of ethenyltrimethoxysilane precursor are isolated in a carrier solvent, minimizing side reactions.

Oxo(diphenyl)silane synthesis in microchannels requires high-boiling-point solvents (e.g., diphenyl ether) to maintain solubility at elevated temperatures. A recent innovation involves integrating in-line FTIR sensors to monitor condensation kinetics in real time, allowing dynamic adjustment of flow rates (0.1–2.0 mL/min) to optimize oligomer chain lengths.

Table 3: Microfluidic vs. Batch Synthesis Performance

ParameterMicrofluidic SystemBatch Reactor
Reaction Time5–10 minutes4–12 hours
Layer Thickness Uniformity±0.2 nm±1.5 nm
Energy Consumption0.5 kWh/kg3.2 kWh/kg

Other CAS

68951-96-2

General Manufacturing Information

Siloxanes and Silicones, di-Me, di-Ph, vinyl group-terminated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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